molecular formula C18H14BrCl2NO2 B8336473 Ethyl 3-bromo-N-(3,4-dichlorobenzyl)indole-2-carboxylate

Ethyl 3-bromo-N-(3,4-dichlorobenzyl)indole-2-carboxylate

Cat. No.: B8336473
M. Wt: 427.1 g/mol
InChI Key: MBPGDUZEBODBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-N-(3,4-dichlorobenzyl)indole-2-carboxylate is a useful research compound. Its molecular formula is C18H14BrCl2NO2 and its molecular weight is 427.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14BrCl2NO2

Molecular Weight

427.1 g/mol

IUPAC Name

ethyl 3-bromo-1-[(3,4-dichlorophenyl)methyl]indole-2-carboxylate

InChI

InChI=1S/C18H14BrCl2NO2/c1-2-24-18(23)17-16(19)12-5-3-4-6-15(12)22(17)10-11-7-8-13(20)14(21)9-11/h3-9H,2,10H2,1H3

InChI Key

MBPGDUZEBODBNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (0.5 g) was added in a single portion to a vigorously stirred solution of ethyl 3-bromoindole-2-carboxylate (0.3 g), 3,4-dichlorobenzyl bromide (0.32 g) and tetra-n-butylammonium hydrogensulphate (50 mg) in dichloromethane. The reaction was stirred for 3 hours then partitioned between 2M HCl and ethyl acetate. Combined organic extracts were dried (MgSO4) and concentrated in vacuo and the residue purified by column chromatography using isohexane-5% ethyl acetate as eluent to give the desired end product as a colourless oil (0.35 g, 73%); NMR δ (CDCl3) 1.42 (t, 3H), 4.41 (q, 2H), 5.73 (s, 2H), 6.84 (d, 1H), 7.18-7.40 (m, 5H), 7.74 (d, 11H); M/z (+) 428 (MH+), 426, 346, 159.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

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